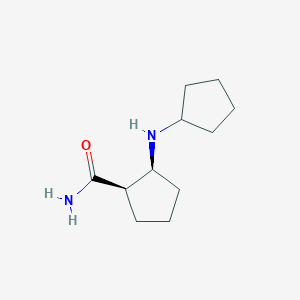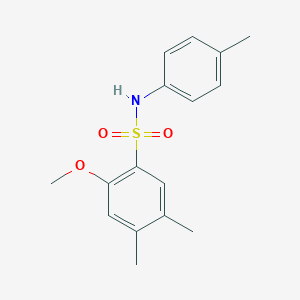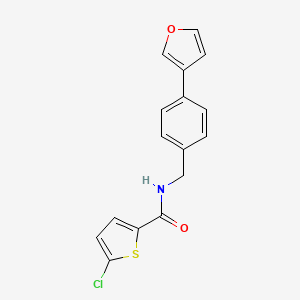
(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” is a chemical compound. It is a derivative of indole, a heterocyclic compound . The compound is related to 2-Amino-3-(1H-indol-3-yl)propanamide, which has a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities . The synthesis involved the reaction between tryptamine and naproxen .Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” can be inferred from its name. It contains an indole group, a cyclopropyl group, and an amide group. The exact structure would require further analysis .Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Chemical Transformations
Cyclopropanation Strategy for Indoline Alkaloids : A study by Zhang et al. (2011) highlights the use of cyclopropanation in the synthesis of indoline alkaloids, showing the potential for constructing complex nitrogen-containing ring systems. This methodology could be applicable for synthesizing (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride, considering its indole and cyclopropyl functional groups (Zhang, Song, & Qin, 2011).
N-Cyclopropylation of Cyclic Amides and Azoles : The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, as described by Gagnon et al. (2007), provides a method for introducing the cyclopropyl group to nitrogen atoms in heterocycles. This technique could be relevant for synthesizing the cyclopropylamine part of the compound (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Biological Activities
Immunosuppressive Activities : Research by Giraud et al. (2010) on N-aryl-3-(indol-3-yl)propanamides shows significant immunosuppressive activities, suggesting that similar structures could possess relevant biological properties. This indicates a potential area of application for (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride in immunology or as a therapeutic agent (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).
Antimicrobial Activities : The synthesis and evaluation of indole-containing compounds for antimicrobial activities, as explored by Behbehani et al. (2011), highlight the indole moiety's potential in developing new antimicrobial agents. This suggests that compounds like (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride could be researched for antimicrobial applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Zukünftige Richtungen
The future directions for research on “(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” could include further studies on its synthesis, characterization, and potential applications. Given the antimicrobial and antitubercular activities of similar compounds , it could be interesting to explore these properties for “(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride”.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-12(14(18)17-10-5-6-10)7-9-8-16-13-4-2-1-3-11(9)13;/h1-4,8,10,12,16H,5-7,15H2,(H,17,18);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUKZHOKVDHQHF-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2772164.png)
![N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2772165.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2772168.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2772169.png)



![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)
![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)
